molecular formula C10H10N2O4 B1626737 2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 85160-83-4

2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B1626737
CAS No.: 85160-83-4
M. Wt: 222.2 g/mol
InChI Key: KGWYDVZSGRHPFK-UHFFFAOYSA-N
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Description

2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the class of benzoxazinones. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one can be achieved through several methods. One common approach involves the reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids under trifluoroacetic acid (TFA) catalysis. This method is efficient and compatible with a wide range of functional groups . Another method involves the Rh-catalyzed asymmetric hydrogenation of prochiral (Z)-2-(2-oxo-2H-benzo[b][1,4]oxazin-3(4H)-ylidene)acetate esters, yielding chiral dihydrobenzoxazinones with high conversion and yield .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. The TFA-catalyzed tandem reaction and Rh-catalyzed hydrogenation are both suitable for large-scale production due to their efficiency and compatibility with various functional groups.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.

    Medicine: It is explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the dimethyl and nitro groups, resulting in different reactivity and biological activity.

    2,2-Dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the nitro group, which significantly alters its chemical properties and applications.

    7-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the dimethyl groups, affecting its steric and electronic properties.

Uniqueness

2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to the presence of both dimethyl and nitro groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance the compound’s ability to interact with various molecular targets, making it a valuable intermediate in the synthesis of biologically active molecules.

Properties

IUPAC Name

2,2-dimethyl-7-nitro-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-10(2)9(13)11-7-4-3-6(12(14)15)5-8(7)16-10/h3-5H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWYDVZSGRHPFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=C(C=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80510056
Record name 2,2-Dimethyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85160-83-4
Record name 2,2-Dimethyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-amino-5-nitrophenol (200 g) in dimethylsulfoxide (1000 mL) was added anhydrous potassium carbonate (269 g) under stirring at 30° C. or lower, then to the mixture was added ethyl 2-bromo-2-methylpropionate (278.4 g) at 30° C. or lower, and the mixture was stirred at 26° C. for 24 hours. To the reaction mixture was added water (2000 mL) at 40° C. or lower, and then stirred at room temperature for 3 hours. The reaction product was collected by filtration, and successively washed with dimethylsulfoxide/water (2:1, 800 mL) and water (3200 mL) to obtain the title compound (348.6 g) as a yellow solid (wet material) (yield: 121%, purity: 96%).
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
269 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
278.4 g
Type
reactant
Reaction Step Two
Name
Quantity
2000 mL
Type
reactant
Reaction Step Three
Yield
121%

Synthesis routes and methods II

Procedure details

To a suspension of potassium fluoride (4.71 g) in N,N-dimethylformamide (40 mL) was added 2-amino-5-nitrophenol (5.00 g), and the mixture was stirred at room temperature for 1 hour. To the suspension was added dropwise a solution of ethyl α-bromoisobutyrate (6.33 g) in N,N-dimethylformamide (10 mL) over a period of 20 minutes, and the mixture was stirred at 60° C. for 20 hours. After cooling, to the reaction mixture was added cool, water and the mixture was extracted with ethyl acetate. The organic layer was washed successively with an aqueous 10% HCl solution, water and brine, dried over sodium sulfate and concentrated in vacuo. The resultant residue was suspended in ethyl acetate, and the precipitates were collected by filtration and washed with ethyl acetate to give 2,2-dimethyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one (2.80 g) as a pale brown powder.
Quantity
4.71 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
6.33 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 2
2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 3
2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 4
2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 5
2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 6
2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one

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